2-(4-フルオロナフタレン-1-イル)アセトニトリル

説明

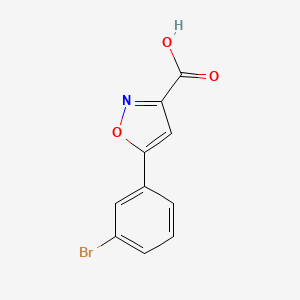

The compound 2-(4-Fluoronaphthalen-1-yl)acetonitrile is a fluorinated α-aminonitrile that has been synthesized and characterized through various analytical techniques. Although the provided papers do not directly discuss this exact compound, they provide insights into similar fluorinated acetonitrile compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related fluorinated acetonitrile compounds follows a 'green protocol', which suggests an environmentally friendly approach to chemical synthesis. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was characterized by elemental analysis, spectral analysis, and X-ray crystallography, indicating a detailed and comprehensive approach to understanding the synthesized compound .

Molecular Structure Analysis

X-ray crystallographic analysis has been used to determine the crystal structure of similar compounds, which often crystallize in specific space groups and have their structures solved by direct methods and refined to a high degree of accuracy . Theoretical calculations, such as DFT-B3LYP/6-311++G(d,p) methods, are also employed to obtain and analyze the equilibrium geometry of these molecules, providing a deeper understanding of their molecular structure .

Chemical Reactions Analysis

The reactivity of fluorinated acetonitrile compounds can be explained using various molecular descriptors. Reactivity surfaces are analyzed to understand the behavior of these molecules in chemical reactions. For example, molecular docking studies can be carried out to see how these molecules interact with enzymes, such as indoleamine 2,3-dioxygenase, which can provide insights into potential biological applications or interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated acetonitrile compounds include their spectroscopic characteristics, which are studied using techniques like FT-IR and NMR. These studies are complemented by theoretical calculations to match the experimental observations. The optical, electrochemical, thermal, and morphological properties are also investigated, often in the context of their potential use in devices like organic light-emitting diodes (OLEDs). For instance, the electroluminescence behavior of some fluorophores based on acetonitrile derivatives has been demonstrated, showing their potential for practical applications .

科学的研究の応用

私は、2-(4-フルオロナフタレン-1-イル)アセトニトリルの科学研究への応用について調査しましたが、残念ながら、入手可能な情報は非常に限られており、この化合物の特定の用途の詳細な分析は提供されていません。 検索結果は、主に詳細なアプリケーションの説明のない製品リストと安全データシートを含んでいます .

Safety and Hazards

特性

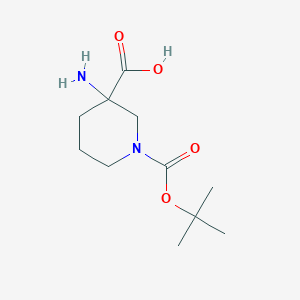

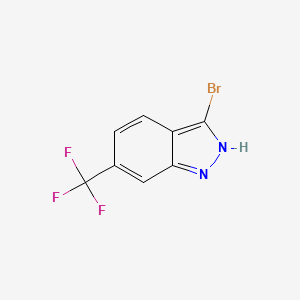

IUPAC Name |

2-(4-fluoronaphthalen-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWLZRAFDAJEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

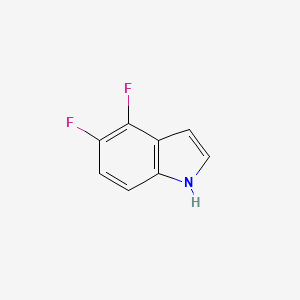

C1=CC=C2C(=C1)C(=CC=C2F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)

![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)